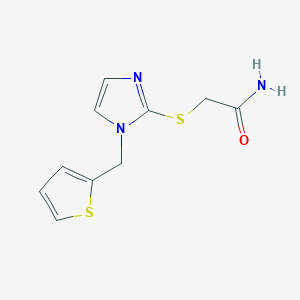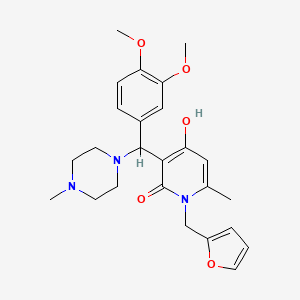
2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MBQ-AM and has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
The compound has been evaluated for its potential in treating peptic ulcers and ulcerative colitis. Novel quinazoline derivatives demonstrated significant curative activity against acetic acid-induced ulcer models, surpassing standard drugs in efficacy without reported side effects on liver and kidney functions upon prolonged administration. These findings suggest its promise as a safe anti-ulcerogenic agent with potent activity against ulcerative colitis, highlighting the therapeutic potential of quinazoline and acetamide derivatives in gastroenterological conditions (Alasmary et al., 2017).
Analgesic Activity
The compound's analgesic properties were explored through the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives, revealing significant in vitro analgesic activity. These compounds showed promising analgesic effects, offering a potential avenue for developing new pain management therapies (Osarodion, 2023).
Anti-Inflammatory Activities
Further research into 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones unveiled notable analgesic and anti-inflammatory capabilities. Among the synthesized compounds, specific derivatives emerged as highly active, showing superior potency to diclofenac sodium in anti-inflammatory tests and presenting only mild ulcerogenic potential compared to acetylsalicylic acid. This underlines the compound's potential as a basis for developing new anti-inflammatory medications with reduced gastrointestinal side effects (Alagarsamy et al., 2011).
Antiviral Activity
The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation offered insights into the antiviral potential of quinazoline-based compounds. These newly synthesized compounds displayed a range of activities against Tobacco mosaic virus (TMV), suggesting the feasibility of quinazoline derivatives as antiviral agents, thereby contributing to the development of novel antiviral medications (Luo et al., 2012).
H1-antihistaminic Agents
In the quest for new H1-antihistaminic agents, the synthesis of novel quinazolin-4(3H)-ones highlighted the potential of these compounds in treating histamine-induced conditions like allergies. Research demonstrated that certain quinazolin-4(3H)-one derivatives could effectively protect against histamine-induced bronchospasm in guinea pigs, offering a promising direction for the development of new antihistamines with minimal sedative effects (Alagarsamy & Parthiban, 2013).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-19-12-10-17(11-13-19)15-26-24-21-8-3-4-9-22(21)28-25(29-24)33-16-23(30)27-18-6-5-7-20(14-18)32-2/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQNTVVOZOSYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-fluorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2505674.png)


![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)
![N-butyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2505678.png)
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2505688.png)